molecular formula C16H15NO3S B2419688 N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide CAS No. 2415502-48-4

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2419688
CAS No.: 2415502-48-4
M. Wt: 301.36
InChI Key: YLPVBYBTGDVIDR-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide typically involves the reaction of furan derivatives with thiophene-based intermediates. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing furan and thiophene derivatives under mild conditions . The reaction conditions often involve the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of renewable resources, such as biomass-derived furfural, can also be integrated into the production process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and thiophene rings can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide is unique due to its dual furan and thiophene rings, which provide a broader range of chemical reactivity and biological activity compared to its simpler analogues. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(9-12-5-8-21-11-12)17-10-13(14-3-1-6-19-14)15-4-2-7-20-15/h1-8,11,13H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPVBYBTGDVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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